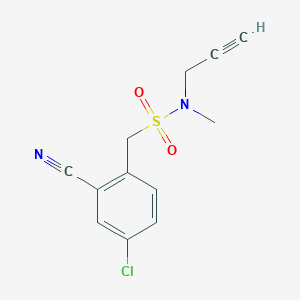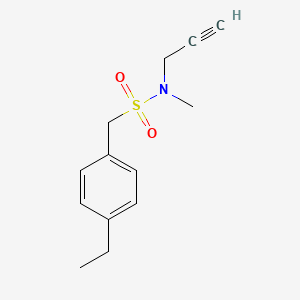
1-(4-chloro-2-cyanophenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chloro-2-cyanophenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential use in scientific research. CPCA is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a role in a variety of physiological processes, including pain sensation, appetite, and mood regulation.
Mecanismo De Acción
1-(4-chloro-2-cyanophenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a role in a variety of physiological processes, including pain sensation, appetite, and mood regulation. By inhibiting FAAH, 1-(4-chloro-2-cyanophenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide increases the levels of endocannabinoids in the body, which can have a variety of effects on physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-chloro-2-cyanophenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide are primarily related to its inhibition of FAAH and the resulting increase in endocannabinoid levels. Studies have shown that 1-(4-chloro-2-cyanophenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide can reduce pain sensation, increase appetite, and improve mood. 1-(4-chloro-2-cyanophenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide has also been shown to have potential as a treatment for addiction to drugs such as cocaine and heroin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-chloro-2-cyanophenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide in lab experiments is its selectivity for FAAH. This allows researchers to specifically target the endocannabinoid system without affecting other physiological processes. However, 1-(4-chloro-2-cyanophenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide is a complex compound that requires specialized equipment and expertise to synthesize and use in experiments. Additionally, the effects of 1-(4-chloro-2-cyanophenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide on physiological processes can be complex and difficult to interpret, requiring careful experimental design and analysis.
Direcciones Futuras
There are many potential future directions for research on 1-(4-chloro-2-cyanophenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide and the endocannabinoid system. One area of interest is the development of new drugs that target the endocannabinoid system for the treatment of pain, mood disorders, and addiction. Another area of interest is the study of the interactions between the endocannabinoid system and other physiological processes, such as the immune system and the gut microbiome. Overall, 1-(4-chloro-2-cyanophenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide and the endocannabinoid system represent a promising area of research with many potential applications in medicine and biology.
Métodos De Síntesis
1-(4-chloro-2-cyanophenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-cyanobenzyl chloride with N-methyl-N-propargylamine, followed by the addition of methanesulfonyl chloride. The resulting product is then purified through a series of chromatography steps. The synthesis of 1-(4-chloro-2-cyanophenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
1-(4-chloro-2-cyanophenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide has been used extensively in scientific research to investigate the role of endocannabinoids in various physiological processes. One of the key applications of 1-(4-chloro-2-cyanophenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide is in the study of pain sensation. By inhibiting FAAH, 1-(4-chloro-2-cyanophenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide increases the levels of endocannabinoids in the body, which can reduce pain sensation. 1-(4-chloro-2-cyanophenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide has also been used in studies of appetite regulation, mood regulation, and addiction.
Propiedades
IUPAC Name |
1-(4-chloro-2-cyanophenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-3-6-15(2)18(16,17)9-10-4-5-12(13)7-11(10)8-14/h1,4-5,7H,6,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTECHAQYXHTBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)S(=O)(=O)CC1=C(C=C(C=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid](/img/structure/B6623205.png)
![4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid](/img/structure/B6623209.png)
![N-[3-(3-methoxyphenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B6623224.png)
![1-(2-chlorophenyl)-N-[2-(dimethylamino)pyridin-3-yl]-N,5-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B6623227.png)
![2-Chloro-4-[(5-thiophen-2-yl-1,3-oxazole-4-carbonyl)amino]benzoic acid](/img/structure/B6623230.png)
![4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid](/img/structure/B6623237.png)
![2-[Benzyl-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]amino]acetic acid](/img/structure/B6623249.png)
![3-[(3,5-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6623255.png)
![1-[2-[(2-Methylfuran-3-carbonyl)amino]phenyl]pyrazole-3-carboxylic acid](/img/structure/B6623262.png)
![2-[2-[[2-(2,5-Difluorophenyl)acetyl]amino]phenyl]acetic acid](/img/structure/B6623278.png)
![2-[2-[[2-(6-Methylpyridin-3-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B6623283.png)
![N-[(4-methoxy-3-prop-2-ynoxyphenyl)methyl]cyclohexene-1-carboxamide](/img/structure/B6623290.png)

![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-2-pyrrolidin-1-ylethanesulfonamide](/img/structure/B6623307.png)